molecular formula C20H17FN4O2S B2919535 N~6~-(3-fluorophenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251705-03-9

N~6~-(3-fluorophenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No. B2919535
CAS RN: 1251705-03-9
M. Wt: 396.44
InChI Key: QMYBDPVCMFMOPX-UHFFFAOYSA-N
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Description

“N~6~-(3-fluorophenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a compound that belongs to the class of 1,2,4-triazolo[4,3-a]pyridines . These compounds have been studied for their potential as antimalarial agents . They have also been investigated for their antibacterial activities .


Synthesis Analysis

The synthesis of similar compounds involves the use of a conformational restriction strategy . A specific procedure involved the reaction of N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide and 3-methylbenzyl chloride, yielding the desired compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[4,3-a]pyridine core, which is isoelectronic with that of purines . This core is substituted with a 3-fluorophenyl group and a 3-methylbenzyl group .

Scientific Research Applications

Herbicidal Activity

Research has highlighted the potential use of [1,2,4]triazolo[4,3-a]pyridine derivatives as herbicides. These compounds, including variants like N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, have shown excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests that the triazolopyridine sulfonamide class of chemicals, to which N6-(3-fluorophenyl)-N6-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide belongs, could be effective in controlling weed growth in agricultural settings (Moran, 2003).

Antifungal and Insecticidal Activities

A series of sulfone derivatives containing the [1,2,4]triazolo[4,3-a]pyridine moiety, similar in structure to the chemical , was synthesized and characterized. Some of these derivatives displayed good antifungal activities and insecticidal activity against various pests, indicating the potential for these compounds to be developed into new pesticides (Xu et al., 2017).

Anticancer Properties

Modifications of [1,2,4]triazolo[1,5-a]pyridin derivatives have been explored for their anticancer effects. Replacing certain functional groups in these compounds has led to derivatives with potent antiproliferative activities against human cancer cell lines, suggesting a route for the development of new anticancer agents (Wang et al., 2015).

Antibacterial and Antifungal Activities

Newly synthesized [1,2,4]triazolo[1,5-a]pyridine derivatives have shown significant biological activity against various microorganisms, indicating their potential as antimicrobial agents. These findings suggest the broader applicability of triazolopyridine sulfonamides in developing new antimicrobial treatments (Suresh et al., 2016).

Antimalarial Agents

Exploratory research into novel [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment has identified compounds with good in vitro antimalarial activity. This positions the chemical class as a promising starting point for future antimalarial drug discovery programs, highlighting the potential therapeutic applications beyond its current known uses (Karpina et al., 2020).

Future Directions

This compound and similar ones may serve as a starting point for future antimalarial drug discovery programs . The development of new compounds with excellent antibacterial activity is also a challenging task in the antibacterial field .

Mechanism of Action

Target of Action

The primary target of this compound is falcipain-2 , an enzyme that plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum . Inhibiting this target could prevent haemoglobin hydrolysis, which definitely hinders parasitic growth .

Mode of Action

The compound interacts with its target, falcipain-2, by binding to it and inhibiting its activity . This inhibition disrupts the normal functioning of the malaria parasite, leading to its death .

Biochemical Pathways

The compound affects the biochemical pathway involving the degradation of haemoglobin by the malaria parasite . By inhibiting falcipain-2, the compound prevents the parasite from obtaining the necessary nutrients from haemoglobin, thus disrupting its life cycle .

Pharmacokinetics

It’s known that the compound has a density of 16±01 g/cm3 and a boiling point of 6230±650 °C at 760 mmHg .

Result of Action

The result of the compound’s action is the disruption of the malaria parasite’s life cycle, leading to its death . This is achieved by inhibiting the activity of falcipain-2, preventing the parasite from obtaining necessary nutrients from haemoglobin .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as it has a specific boiling point . Additionally, the compound’s efficacy might be influenced by the pH of the environment, as this can affect the compound’s interaction with its target.

properties

IUPAC Name

N-(3-fluorophenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c1-15-4-2-5-16(10-15)12-25(18-7-3-6-17(21)11-18)28(26,27)19-8-9-20-23-22-14-24(20)13-19/h2-11,13-14H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYBDPVCMFMOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C2=CC(=CC=C2)F)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

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